

Technical Support Center: Solubilization & Aggregation Control for Ac-Val-NH2

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Compound of Interest

Compound Name: Ac-val-nh2

CAS No.: 37933-88-3

Cat. No.: B556376

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Subject: Preventing Self-Assembly and Gelation of N-Acetyl-L-Valine Amide (**Ac-Val-NH2**)

Ticket ID: TECH-SUP-AVN-001 Status: Open Support Tier: Senior Application Scientist

Core Analysis: The Aggregation Trap

Why is your solution failing? You are likely treating **Ac-Val-NH2** as a standard amino acid derivative. It is not. By capping both the N-terminus (Acetyl) and C-terminus (Amide), you have removed the zwitterionic character (charge) that typically aids solubility in water.

Ac-Val-NH2 is a supramolecular gelator.[1] It contains a "perfect storm" of aggregation drivers:

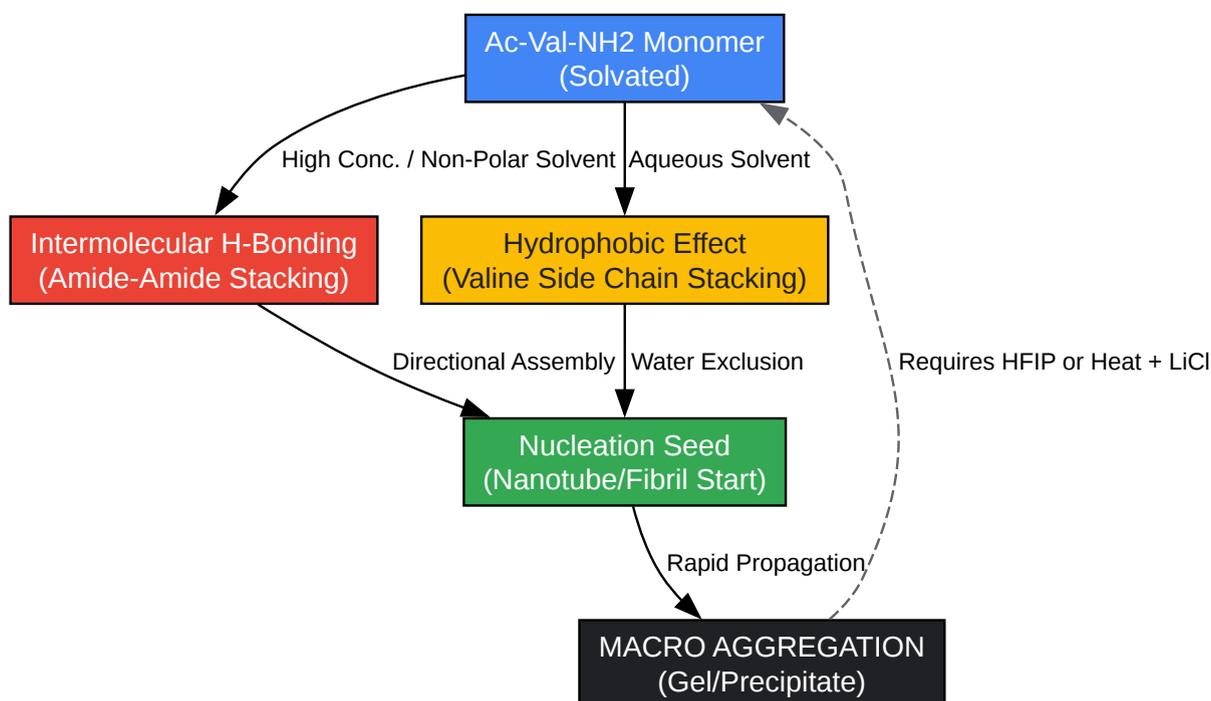
- Directional Hydrogen Bonding: The amide groups (and) act as donors and acceptors, forming infinite intermolecular chains similar to protein -sheets.
- Hydrophobic Shielding: The isopropyl side chain of Valine creates a hydrophobic face that excludes water, driving the molecules to stack.[1]

When these forces combine, **Ac-Val-NH2** does not just precipitate; it self-assembles into nanotubes or helical ribbons, often resulting in a hydrogel or organogel that is

thermodynamically stable and difficult to redissolve.

Visualization: The Self-Assembly Mechanism

The following diagram illustrates the "Polar Zipper" mechanism driving **Ac-Val-NH2** aggregation.



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Caption: Figure 1. Dual-driver aggregation mechanism showing how H-bonding and hydrophobic effects synergize to form stable gels.

Solvent Compatibility Matrix

Rule of Thumb: Avoid pure water. **Ac-Val-NH2** requires a solvent that disrupts hydrogen bonds or accommodates the hydrophobic side chain.[1]

Solvent Class	Recommended Solvents	Performance	Mechanism of Action
Fluorinated Alcohols	HFIP (Hexafluoroisopropanol), TFE	Excellent	Strongest H-bond donor; disrupts intermolecular sheets. [1] Monomerizes aggregates.[1]
Aprotic Polar	DMSO, DMF, NMP	Good	High dielectric constant; accepts H-bonds from the peptide, preventing self-association.
Alcohols	Methanol, Ethanol	Moderate	Soluble at low concentrations; risk of gelation upon cooling or standing.[1]
Aqueous	Water, PBS, TRIS	Poor	Promotes hydrophobic collapse.[1] Only use as a diluent after dissolving in organic solvent.[1]
Chlorinated	DCM, Chloroform	Variable	Often induces gelation (organogels) unless a disrupter (e.g., Methanol) is added.

The "Secret Weapon": Chaotropic Additives

If you must work in conditions where aggregation is persistent (e.g., high concentration), simple solvent selection is insufficient. You must chemically block the H-bonding network.[1]

Lithium Salts (LiCl / LiBr): Lithium ions (

) have a high charge density and coordinate strongly with the carbonyl oxygens of the peptide backbone. This coordination competes with the intermolecular H-bonds, effectively "salting in" the peptide.

- Recommendation: Add 5–10 equivalents of LiCl (relative to peptide) or prepare a 5% (w/v) LiCl solution in DMF/DMA.[1]

Troubleshooting Guides (FAQs)

Q1: My solution turned into a cloudy gel after sitting overnight. Can I save it?

A: Yes, but vortexing won't work.[1] The thermodynamic stability of the gel is too high.[1]

Protocol:

- Add HFIP (10-20% of total volume) to the mixture.
- Heat to 40–50°C for 10 minutes.
- Sonicate in a water bath for 5 minutes.
- If HFIP is not permitted, add solid LiCl (approx. 2-3 molar equivalents) and repeat heat/sonication.[1]

Q2: I need to use Ac-Val-NH₂ in an aqueous biological assay. How do I prevent it from crashing out when I add the buffer?

A: You are experiencing "solvent shock." When you dilute a DMSO stock into water, the hydrophobic effect spikes immediately.[1] Protocol:

- Prepare a 100x Stock in pure DMSO or HFIP.
- Do not shoot the stock directly into the buffer.
- Instead, perform a step-wise dilution:
 - Dilute Stock 1:1 with Methanol or Ethanol (intermediate polarity).[1]

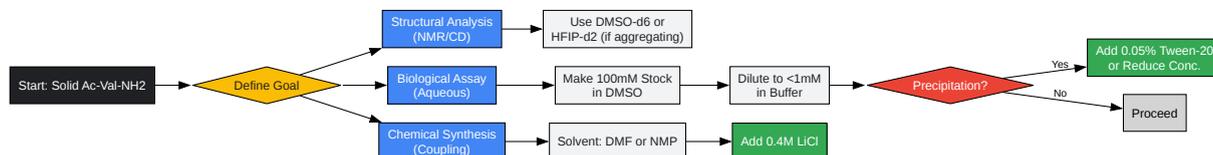
- Dilute that mixture into your aqueous buffer while vortexing rapidly.[1]
- Keep the final concentration below 1 mM if possible.

Q3: Why does my sample aggregate during evaporation/drying?

A: As solvent evaporates, concentration increases, forcing molecules into the "Nucleation" phase (see Figure 1). Fix: Do not dry to completion if possible. If you must dry, lyophilize from a t-Butanol/Water (1:1) mixture.[1] The t-Butanol sublimation disrupts the crystal lattice formation. [1]

Experimental Workflows

Use the decision tree below to select the correct preparation method for your experiment.



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Caption: Figure 2. Decision matrix for solvent and additive selection based on experimental end-use.

References

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